molecular formula C19H14ClN3O4 B10865248 7-(1,3-benzodioxol-5-yl)-1-(4-chlorophenyl)-7,7a-dihydro-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-dione

7-(1,3-benzodioxol-5-yl)-1-(4-chlorophenyl)-7,7a-dihydro-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-dione

Cat. No.: B10865248
M. Wt: 383.8 g/mol
InChI Key: LEJNNAHBUPUGTH-UHFFFAOYSA-N
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Description

    7-(1,3-benzodioxol-5-yl)-1-(4-chlorophenyl)-7a-dihydro-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-dione: , is a small molecule drug used for the treatment of autoimmune diseases.

  • It belongs to the class of Janus kinase (JAK) inhibitors and specifically targets JAK1 and JAK3 enzymes.
  • Tofacitinib was first approved by the U.S. Food and Drug Administration (FDA) in 2012 for the treatment of rheumatoid arthritis.
  • Preparation Methods

    • Tofacitinib can be synthesized through several routes, but the most common method involves the cyclization of a precursor compound.
    • One synthetic route starts with the reaction of 3,4-dimethoxybenzaldehyde with 4-chloroaniline to form the benzodioxole intermediate.
    • The benzodioxole intermediate is then reacted with an imidazole derivative to yield Tofacitinib.
    • Industrial production methods involve large-scale synthesis using optimized conditions.
  • Chemical Reactions Analysis

    • Tofacitinib undergoes various chemical reactions:

        Oxidation: It can be oxidized to form its N-oxide metabolite.

        Reduction: Reduction of the pyridine ring can occur.

        Substitution: Halogen atoms can be substituted.

    • Common reagents include oxidizing agents (e.g., peracids), reducing agents (e.g., hydrides), and nucleophilic substitution reagents.
    • Major products include the N-oxide metabolite and various halogen-substituted derivatives.
  • Scientific Research Applications

      Rheumatoid Arthritis: Tofacitinib is primarily used to treat rheumatoid arthritis by suppressing the immune response and reducing inflammation.

      Inflammatory Bowel Disease: It has shown efficacy in treating ulcerative colitis and Crohn’s disease.

      Dermatology: Tofacitinib is being investigated for dermatological conditions like psoriasis and alopecia areata.

      Transplantation: It may prevent graft rejection after organ transplantation.

      Cancer: Some studies explore its potential in cancer therapy.

  • Mechanism of Action

    • Tofacitinib inhibits JAK1 and JAK3 enzymes, which are involved in cytokine signaling pathways.
    • By blocking these enzymes, it modulates immune responses, reducing inflammation and preventing tissue damage.
    • It affects downstream pathways, including STAT (signal transducer and activator of transcription) proteins.
  • Comparison with Similar Compounds

    • Tofacitinib is unique due to its selective inhibition of JAK1 and JAK3, distinguishing it from other JAK inhibitors like baricitinib and upadacitinib.
    • Similar compounds include:

        Baricitinib: Also a JAK inhibitor, but with broader activity against JAK1 and JAK2.

        Upadacitinib: Another JAK inhibitor targeting JAK1 selectively.

        Ruxolitinib: Used for myelofibrosis and polycythemia vera, inhibiting JAK1 and JAK2.

    Properties

    Molecular Formula

    C19H14ClN3O4

    Molecular Weight

    383.8 g/mol

    IUPAC Name

    7-(1,3-benzodioxol-5-yl)-1-(4-chlorophenyl)-4,6,7,7a-tetrahydroimidazo[4,5-b]pyridine-2,5-dione

    InChI

    InChI=1S/C19H14ClN3O4/c20-11-2-4-12(5-3-11)23-17-13(8-16(24)21-18(17)22-19(23)25)10-1-6-14-15(7-10)27-9-26-14/h1-7,13,17H,8-9H2,(H,21,22,24,25)

    InChI Key

    LEJNNAHBUPUGTH-UHFFFAOYSA-N

    Canonical SMILES

    C1C(C2C(=NC(=O)N2C3=CC=C(C=C3)Cl)NC1=O)C4=CC5=C(C=C4)OCO5

    Origin of Product

    United States

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